molecular formula C8H13NO B1498697 4-Cyclopropyl-N-methylbut-2-enamide CAS No. 1206708-24-8

4-Cyclopropyl-N-methylbut-2-enamide

Cat. No.: B1498697
CAS No.: 1206708-24-8
M. Wt: 139.19 g/mol
InChI Key: IFJKLFPORIXVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-N-methylbut-2-enamide is a chemical compound with the formula C8H13NO . It is used for research and development purposes .


Synthesis Analysis

A novel, one-step N-dehydrogenation of amides to enamides has been reported . This reaction employs the unlikely combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope .


Chemical Reactions Analysis

Enamides like this compound have been used in a number of settings, such as transition-metal catalysis, photochemistry, or asymmetric catalysis . They are versatile reactants, occupying a niche position at the intersection of desirable resistance to hydrolysis and tunable reactivity .

Mechanism of Action

The mechanism of action for the synthesis of enamides involves a one-step N-dehydrogenation of amides . This reaction employs the unlikely combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant .

Properties

CAS No.

1206708-24-8

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-cyclopropyl-N-methylbut-2-enamide

InChI

InChI=1S/C8H13NO/c1-9-8(10)4-2-3-7-5-6-7/h2,4,7H,3,5-6H2,1H3,(H,9,10)

InChI Key

IFJKLFPORIXVDF-UHFFFAOYSA-N

Isomeric SMILES

CNC(=O)/C=C/CC1CC1

SMILES

CNC(=O)C=CCC1CC1

Canonical SMILES

CNC(=O)C=CCC1CC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropyl-N-methylbut-2-enamide
Reactant of Route 2
Reactant of Route 2
4-Cyclopropyl-N-methylbut-2-enamide
Reactant of Route 3
Reactant of Route 3
4-Cyclopropyl-N-methylbut-2-enamide
Reactant of Route 4
Reactant of Route 4
4-Cyclopropyl-N-methylbut-2-enamide
Reactant of Route 5
Reactant of Route 5
4-Cyclopropyl-N-methylbut-2-enamide
Reactant of Route 6
4-Cyclopropyl-N-methylbut-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.